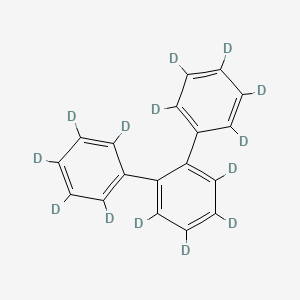

O-Terphenyl-D14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

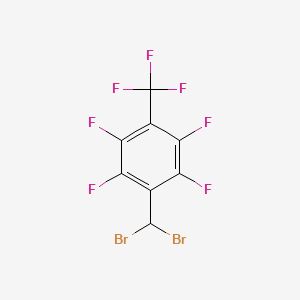

O-Terphenyl-D14 is an organophosphorus compound that is used in various scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents such as ethanol and benzene. This compound is a relatively new compound that has been used in scientific research since the early 2000s. It has been used in the synthesis of a variety of compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

O-Terphenyl compounds have demonstrated potent anticancer properties. For instance, unsymmetrical terphenyls synthesized through a one-pot Suzuki coupling reaction exhibited significant anticancer effects against various cancer cells, disrupting tubulin polymerization and causing growth arrest in the G2/M phase of the cell cycle (Punganuru, Samala, & Srivenugopal, 2016).

Molecular Vibrations and Lattice Dynamics

Studies on the molecular vibrations and lattice dynamics of ortho-terphenyl and its perdeuterated isotopomer, D14-ortho-terphenyl, provide insights into their structural properties. These studies involve recording infrared and Raman spectra and performing computational analyses to understand the energy conformation and dynamics of these molecules (Baranović, Bistričića, Vovovšek, & Kirin, 2001).

Phosphorescent Materials

O-Terphenyl units have been used to design phosphorescent liquid crystalline hybrid materials. These materials display reversible switching between high and low luminescence states and maintain stable emission intensity at high temperatures (Nayak et al., 2016).

Structural Analysis Under Pressure

The conformation of p-terphenyl and deuterated p-terphenyl under hydrostatic pressure has been investigated using high-pressure infrared spectroscopy. This research contributes to understanding how pressure affects the molecular structure of these compounds (Zhuravlev & McCluskey, 2004).

Ligand Design for Chemical Synthesis

Terphenyl compounds are also significant in the field of ligand design for chemical synthesis. For example, a hybrid terphenyl/o-carborane ligand was synthesized for use in complex chemical reactions, showcasing the versatility of terphenyl compounds in synthetic chemistry (Lugo, Moore, Rheingold, & Lavallo, 2015).

Agricultural Research

In agriculture, studies on the d14 mutant of rice, a strigolactone-insensitive variant, have provided insights into the role of strigolactones in inhibiting shoot branching. This research is essential for understanding plant growth and development (Arite et al., 2009).

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQMFOKAXHPNH-WZAAGXFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does confinement in nanoporous materials affect the dynamics of o-terphenyl-d14 compared to its bulk state?

A: NMR relaxation studies reveal that confining this compound within a nanoporous SBA-15 matrix significantly alters its dynamics compared to its bulk state. Specifically, the α-relaxation process, associated with the structural relaxation of the molecule, exhibits a broader and more heterogeneous distribution of correlation times in confinement []. This suggests that the restricted geometry of the pores introduces spatial variations in molecular mobility, leading to a wider range of relaxation timescales. Interestingly, the excess wing region of the NMR spectra, attributed to faster dynamics, remains largely unaffected by confinement, indicating that these faster motions are less sensitive to the presence of the pore walls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

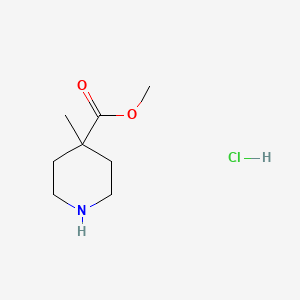

![4,7-Diazaspiro[2.5]octan-5-one hydrochloride](/img/structure/B1442725.png)

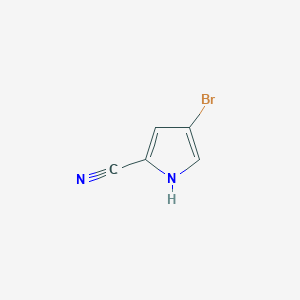

![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)